molecular formula C11H8BrF3N2 B13931683 1-(4-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

1-(4-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13931683
M. Wt: 305.09 g/mol
InChI Key: KSLLEUOSRZGMNG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with trifluoroacetic acid and methyl iodide to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioavailability compared to other similar compounds .

Properties

Molecular Formula

C11H8BrF3N2

Molecular Weight

305.09 g/mol

IUPAC Name

1-(4-bromophenyl)-5-methyl-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C11H8BrF3N2/c1-7-6-10(11(13,14)15)16-17(7)9-4-2-8(12)3-5-9/h2-6H,1H3

InChI Key

KSLLEUOSRZGMNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

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